
An In-depth Technical Guide to 2-Oxopropyl
Acetate (Acetoxyacetone)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Acetoxyacetone

Cat. No.: B129841 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-oxopropyl acetate, commonly

known as acetoxyacetone. It details the compound's nomenclature, including its IUPAC name

and a wide array of synonyms. A thorough compilation of its physicochemical properties is

presented in a structured tabular format for ease of reference. Furthermore, this guide

furnishes detailed experimental protocols for the synthesis of 2-oxopropyl acetate via the

acetylation of hydroxyacetone, and for its analytical characterization using Gas

Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR)

spectroscopy. Logical diagrams generated using Graphviz are included to illustrate the

relationships between the compound's various names and to outline the experimental

workflows.

Nomenclature
2-Oxopropyl acetate is the systematic IUPAC name for the organic compound with the

chemical formula C₅H₈O₃.[1][2][3] Due to its structural features—a ketone and an ester

functional group—it is also known by a variety of synonyms in scientific literature and

commercial catalogs. Understanding these different names is crucial for effective literature

searches and chemical sourcing.

Synonyms Include:
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Acetoxyacetone[1][2][3]

Acetonyl acetate[1][2][3]

Acetol acetate[1][2][3]

1-Acetoxy-2-propanone[1][2]

Acetoxypropanone[1][2]

O-Acetylacetol[1][2]

Acetylmethyl acetate[1][2]

1-Acetoxyacetone[1]

2-Propanone, 1-(acetyloxy)-[1]

1-Hydroxy-2-propanone acetate[1]

The relationship between the primary name and its common synonyms is illustrated in the

diagram below.

IUPAC Name:
2-Oxopropyl Acetate

Common Name:
Acetoxyacetone

Synonyms:
Acetonyl acetate
Acetol acetate

1-Acetoxy-2-propanone

Click to download full resolution via product page

Caption: Relationship between the IUPAC name and common synonyms for 2-oxopropyl

acetate.

Physicochemical Properties
A summary of the key physicochemical properties of 2-oxopropyl acetate is provided in the

table below. This data is essential for its handling, storage, and application in experimental

settings.
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Property Value Reference(s)

Molecular Formula C₅H₈O₃ [1][2]

Molecular Weight 116.116 g/mol [1][2]

CAS Number 592-20-1 [1][2]

Appearance Pale yellow to amber liquid [4]

Odor Fruity, buttery, nutty [4]

Boiling Point 174-176 °C at 760 mmHg [5]

Melting Point Not available

Density 1.075 g/mL at 20 °C [5]

Refractive Index 1.415 at 20 °C [5]

Solubility

Soluble in diethyl ether, ethyl

acetate, and dichloromethane.

Slightly soluble in water.

[2][4][5]

Flash Point 71 °C (160 °F) [4][5]

Experimental Protocols
Synthesis of 2-Oxopropyl Acetate via Acetylation of
Hydroxyacetone
This protocol details the synthesis of 2-oxopropyl acetate from hydroxyacetone (acetol) using

acetic anhydride as the acetylating agent and pyridine as a catalyst and acid scavenger.

Materials:

Hydroxyacetone (acetol)

Acetic anhydride

Pyridine (anhydrous)
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Diethyl ether

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Ice bath

Separatory funnel

Rotary evaporator

Standard laboratory glassware

Procedure:

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel,

add hydroxyacetone (1.0 equivalent).

Dissolve the hydroxyacetone in anhydrous pyridine (2-3 volumes relative to the

hydroxyacetone).

Cool the mixture to 0 °C in an ice bath with stirring.

Slowly add acetic anhydride (1.1 equivalents) dropwise from the dropping funnel to the

cooled solution. Maintain the temperature at 0 °C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture again in an ice bath and quench by the slow

addition of cold water.

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the

aqueous layer).

Combine the organic extracts and wash sequentially with 1 M HCl (to remove pyridine),

saturated NaHCO₃ solution (to remove excess acetic acid), and brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator to yield the crude 2-oxopropyl acetate.

The crude product can be purified by vacuum distillation.
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Start: Hydroxyacetone in Pyridine

Add Acetic Anhydride at 0 °C

React at Room Temperature

Quench with Cold Water

Extract with Diethyl Ether

Wash with HCl, NaHCO₃, Brine

Dry and Concentrate

Purify by Vacuum Distillation

End: Pure 2-Oxopropyl Acetate

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 2-oxopropyl acetate.
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Analytical Protocols
This protocol provides a general method for the analysis of 2-oxopropyl acetate. Instrument

parameters may need to be optimized for specific equipment.

Sample Preparation:

Prepare a stock solution of 2-oxopropyl acetate in a suitable solvent such as

dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

Prepare a series of dilutions from the stock solution for calibration.

For unknown samples, dissolve a known weight in the chosen solvent to a concentration

within the calibration range.

Instrumentation:

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector

(FID) or coupled to a mass spectrometer.

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30

m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

GC Conditions:

Injector Temperature: 250 °C

Injection Volume: 1 µL

Split Ratio: 50:1 (can be adjusted based on sample concentration)

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes

Ramp: 10 °C/min to 200 °C
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Hold: 5 minutes at 200 °C

Mass Spectrometer Conditions (if applicable):

Ionization Mode: Electron Ionization (EI) at 70 eV

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Scan Range: m/z 40-200

This protocol outlines the preparation and analysis of a sample of 2-oxopropyl acetate by ¹H

and ¹³C NMR.

Sample Preparation:

For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃, acetone-d₆).

For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is

recommended.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Filter the solution into a clean, dry 5 mm NMR tube if any particulate matter is present.

¹H NMR Spectroscopy (e.g., 400 MHz):

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Spectral Width: 0-12 ppm

¹³C NMR Spectroscopy (e.g., 100 MHz):
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Pulse Program: Proton-decoupled experiment.

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay: 2 seconds

Spectral Width: 0-220 ppm

GC-MS Analysis NMR Analysis

Sample Preparation
(Dilution Series)

GC-MS Acquisition

Data Analysis
(Chromatogram & Mass Spectrum)

Sample Preparation
(Dissolve in Deuterated Solvent)

NMR Acquisition
(¹H and ¹³C)

Data Analysis
(Chemical Shifts & Coupling)

2-Oxopropyl Acetate Sample

cluster_gcms cluster_nmr

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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